N-(Bis-acetylamino-methyl)-acetamide
Description
N-(Bis-acetylamino-methyl)-acetamide is an acetamide derivative characterized by a central methyl group bearing two acetylamino substituents, linked to an acetamide moiety. Such compounds are often explored for pharmacological activities, including analgesic, anticancer, and antimicrobial properties, depending on their substituents .
The bis-acetylamino-methyl group likely enhances solubility and bioavailability due to hydrogen-bonding capacity, distinguishing it from simpler acetamides. Below, we compare its inferred properties with structurally related compounds from recent literature.
Properties
Molecular Formula |
C7H13N3O3 |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
N-(diacetamidomethyl)acetamide |
InChI |
InChI=1S/C7H13N3O3/c1-4(11)8-7(9-5(2)12)10-6(3)13/h7H,1-3H3,(H,8,11)(H,9,12)(H,10,13) |
InChI Key |
IXWBEJQARFKXJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(NC(=O)C)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Analgesic Activity: Substituent-Driven Efficacy
Acetamide derivatives with aromatic or heterocyclic substituents demonstrate significant analgesic effects. For example:
Key Comparison: The bis-acetylamino-methyl group in the target compound lacks the sulfonamide or piperazinyl moieties of these analogs, which are critical for receptor interaction.
Anticancer Activity: Role of Heterocyclic Additions
Quinazoline-sulfonyl acetamides exhibit notable anticancer activity across multiple cell lines:
| Compound Name | Substituents | Cell Lines Tested (IC₅₀) | Reference |
|---|---|---|---|
| N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) | Methoxyphenyl + pyrrolidinylquinazoline | HCT-1, MCF-7, PC-3 |
However, it lacks the electron-withdrawing sulfonyl group, which may diminish kinase inhibition efficacy.
Antimicrobial and Antifungal Activity
Benzo[d]thiazole-sulfonyl acetamides show potent antimicrobial effects:
| Compound Name | Substituents | Activity (Gram+/Fungi) | Reference |
|---|---|---|---|
| 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) | Difluorophenyl + benzo[d]thiazole | Gram-positive |
Key Comparison: The bis-acetylamino-methyl group’s hydrogen-bonding capacity may mimic the thiazole ring’s interactions with microbial enzymes, but without the sulfur atom’s electronegativity, antifungal activity might be reduced.
Enzyme Inhibition: MAO and Cholinesterase Targets
Acetamide derivatives with aromatic or heterocyclic linkers show promise as enzyme inhibitors:
| Compound Name | Target Enzymes (IC₅₀) | Selectivity | Reference |
|---|---|---|---|
| N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide | MAO-A (0.028 mM) | 50× selective over MAO-B |
Key Comparison: The bis-acetylamino-methyl group’s flexibility may allow dual MAO-A/MAO-B inhibition, unlike rigid pyrazoloquinoxaline derivatives.
Structural and Physicochemical Properties
Meta-substituted trichloro-acetamides () reveal that electron-withdrawing groups (e.g., Cl, NO₂) influence crystal packing and stability. For example:
- 3,5-Dichlorophenyl-trichloro-acetamide: Monoclinic crystal system, enhanced stability due to halogen interactions .
Table 1: Pharmacological Profiles of Key Acetamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
